O-(2-Nitrobenzyl)-L-tyrosine

説明

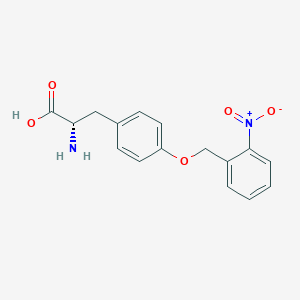

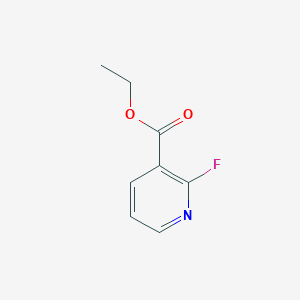

O-(2-Nitrobenzyl)-L-tyrosine is a derivative of o-nitrobenzyl (o-NB) which is widely used as a photoremovable group . Photoremovable groups are chemical modifications to a molecule that can be removed with light, allowing researchers to control spatial, temporal, and concentration variables . This makes them valuable in the study of dynamic biological processes .

Synthesis Analysis

The synthesis of o-nitrobenzyl derivatives involves introducing different substituents to the benzylic position . For instance, the matrix polymer PTBCHNB bearing o-nitrobenzyl group was successfully synthesized by copolymerization of tertiary-butyl methacrylate (TBMA), cyclohexyl methacrylate (CHMA), and o-nitrobenzyl methacrylate (NBMA) via reversible addition fragmentation chain transfer (RAFT) polymerization method .Molecular Structure Analysis

The molecular structure of o-nitrobenzyl derivatives is characterized by the presence of an o-nitrobenzyl group. This group can generate a fluorescence signal upon irradiation . The signal originates from the formation of a nitrosoketone by-product able to achieve a keto–enol tautomerism leading to pi-conjugated α-hydroxystilbene derivatives .Chemical Reactions Analysis

The chemical reactions involving o-nitrobenzyl derivatives are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . Rapid laser photolysis of the O-(2-nitrobenzyl) caging group initiates an efficient and accurate hammerhead-catalyzed cleavage of substrate RNA under native conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of o-nitrobenzyl derivatives are largely determined by the o-nitrobenzyl group. This group has the ability to absorb incident light with reasonable absorptivity . The excitation wavelength of light should be greater than 300 nm .科学的研究の応用

Enzymatic Synthesis of Amino Acids

O-(2-Nitrobenzyl)-L-tyrosine plays a role in the enzymatic synthesis of amino acids, as evidenced by studies using tyrosine phenol-lyase from Citrobacter freundii in synthesizing L-tyrosine from related compounds (Phillips, Ravichandran, & Tersch, 1989).

Protein Active Site Manipulation

Research has utilized derivatives of tyrosine, including O-(2-Nitrobenzyl)-L-tyrosine, to manipulate the electronic environments of protein active sites. This application is significant in genetic encoding and protein biosynthesis (Wilkins et al., 2010).

Improved Synthesis for NMR Analysis

The yield of O-(2-Nitrobenzyl)-L-tyrosine has been improved for use in NMR analysis of proteins. This application is crucial in isotope labeling and site-specific NMR analysis of proteins (Guo et al., 2017).

Photolabile Protecting Group for Peptides

O-(2-Nitrobenzyl)-L-tyrosine has been used as a photolabile protecting group in peptide synthesis. Its properties allow for controlled release of active compounds in response to UV light (Amit et al., 2009).

Application in Solid-Phase Synthesis

It is used in the solid-phase synthesis of caged peptides. This technique is significant for creating peptides with modified tyrosine residues, which can be activated by UV irradiation (Tatsu et al., 1996).

Time-Resolved X-ray Crystallography

O-(2-Nitrobenzyl)-L-tyrosine is used in time-resolved X-ray crystallography for studying the structure and function of proteins. It allows the study of protein dynamics in response to external stimuli (Hosaka et al., 2022).

Photodegradable Polymers

This compound is significant in the development of photodegradable polymers, enabling the alteration of polymer properties through irradiation (Zhao et al., 2012).

Microtubule Dysfunction and Cellular Injury

The compound has been implicated in microtubule dysfunction and cellular injury, where its modified form impacts cell function under conditions involving reactive nitrogen species (Eiserich et al., 1999).

将来の方向性

The use of o-nitrobenzyl derivatives in the design of photo-responsive polymer networks is a promising area of research . These compounds have been successfully exploited in numerous applications, particularly in the creation of photo-responsive moieties in thin polymer films and functional polymer coatings . The unique features of o-nitrobenzyl chemistry present exciting opportunities for future research .

特性

IUPAC Name |

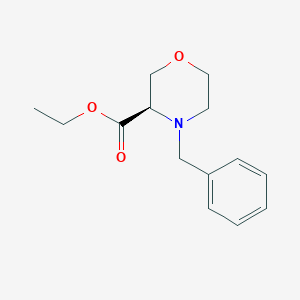

(2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22/h1-8,14H,9-10,17H2,(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFOHNAFILVHGM-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(2-Nitrobenzyl)-L-tyrosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)

![Methyl benzo[b]thiophene-4-carboxylate](/img/structure/B172727.png)

![(6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B172734.png)

![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)

![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)